4-Fluoro-5-methoxy-2-methylaniline

Description

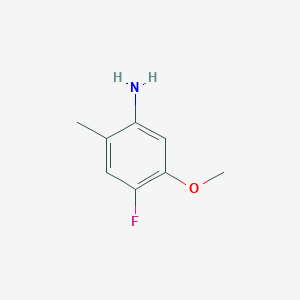

4-Fluoro-5-methoxy-2-methylaniline (C₈H₁₀FNO, molecular weight 155.17 g/mol) is a substituted aniline derivative featuring a fluorine atom at the 4-position, a methoxy group at the 5-position, and a methyl group at the 2-position of the benzene ring. This compound is classified as a primary aromatic amine, often utilized in pharmaceutical and agrochemical synthesis as an intermediate. Its electron-donating methoxy and methyl groups, combined with the electron-withdrawing fluorine substituent, create a unique electronic profile that influences reactivity in coupling, alkylation, and acylation reactions .

Properties

IUPAC Name |

4-fluoro-5-methoxy-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-5-3-6(9)8(11-2)4-7(5)10/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBFLAQPRXNBVQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77153-73-2 | |

| Record name | 5-Amino-2-fluoro-4-methylanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-methoxy-2-methylaniline can be achieved through several methods. One common approach involves the nitration of 4-fluoro-2-methoxyaniline followed by reduction. For instance, 4-fluoro-2-methoxyaniline can be treated with concentrated sulfuric acid and potassium nitrate to introduce a nitro group, forming 4-fluoro-2-methoxy-5-nitroaniline. This intermediate can then be reduced using a suitable reducing agent such as iron powder and hydrochloric acid to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-methoxy-2-methylaniline undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating methoxy group and the electron-withdrawing fluorine atom.

Reduction Reactions: The nitro group in the intermediate 4-fluoro-2-methoxy-5-nitroaniline can be reduced to an amine group.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Common Reagents and Conditions

Nitration: Concentrated sulfuric acid and potassium nitrate are commonly used for nitration.

Reduction: Iron powder and hydrochloric acid are typical reducing agents for converting nitro groups to amine groups.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed

Substitution: Products include various substituted anilines depending on the substituents introduced.

Reduction: The major product is this compound.

Oxidation: Products include quinones or other oxidized derivatives.

Scientific Research Applications

4-Fluoro-5-methoxy-2-methylaniline has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Medicine: It may serve as a precursor for the development of drugs and therapeutic agents.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-5-methoxy-2-methylaniline involves its interaction with specific molecular targets and pathways. The methoxy group and fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogen and Functional Group Differences

4-Bromo-5-fluoro-2-methylaniline (CAS 52723-82-7)

- Structure : Bromine replaces fluorine at the 4-position.

- Molecular Weight : 204.04 g/mol (C₇H₇BrFN).

- Key Differences: Bromine’s larger atomic radius and polarizability enhance electrophilic substitution reactivity compared to fluorine.

- Applications : Used in cross-coupling reactions for functionalized aromatic systems .

4-Chloro-5-fluoro-2-methoxyaniline (CAS 1268392-91-1)

- Structure : Chlorine replaces the methyl group at the 2-position.

- Molecular Weight: 175.59 g/mol (C₇H₇ClFNO).

- Key Differences :

4-Fluoro-2-methoxy-5-nitroaniline (CAS 1075705-01-9)

Positional Isomerism and Electronic Effects

2-Methoxy-5-nitroaniline Hydrochloride (CAS 67827-72-9)

- Structure : Methoxy at 2-position, nitro at 5-position, hydrochloride salt.

- Molecular Weight: Not explicitly reported, but estimated ~209.6 g/mol (C₇H₇N₂O₃·HCl).

- Key Differences :

5-Fluoro-2-methoxy-4-nitroaniline (CAS 1435806-78-2)

- Structure : Fluoro at 5-position, nitro at 4-position.

- Molecular Weight : 186.14 g/mol (C₇H₇FN₂O₃).

- Key Differences :

Functional Group Additions/Omissions

4-Methoxy-5-methyl-2-nitroaniline (CAS 55730-09-1)

- Structure : Lacks fluorine but includes a nitro group at the 2-position.

- Molecular Weight : 182.18 g/mol (C₈H₁₀N₂O₃).

- Key Differences :

4-Methoxy-2-methylaniline (CAS not provided)

- Structure : Lacks fluorine and nitro groups.

- Molecular Weight: ~137.18 g/mol (C₈H₁₁NO).

Data Table: Comparative Properties of Selected Compounds

Biological Activity

4-Fluoro-5-methoxy-2-methylaniline is an organic compound classified as an aniline derivative, notable for its unique combination of functional groups that enhance its chemical reactivity and biological activity. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C9H12FN

- Molecular Weight : 171.20 g/mol

- Structure : The compound features a fluorine atom, a methoxy group, and a methyl group attached to a benzene ring, which significantly influences its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The methoxy group can enhance binding affinity, potentially acting as either an inhibitor or activator of specific biochemical pathways. This dual role suggests its utility in pharmacological applications aimed at modulating metabolic pathways.

Enzyme Interactions

Research indicates that this compound can interact with enzymes involved in metabolic processes. The presence of the methoxy group is known to influence the binding characteristics of the compound, allowing it to participate in enzyme catalysis or inhibition:

- Inhibition : The compound may inhibit enzymes by fitting into the active site, thus preventing substrate binding.

- Activation : Alternatively, it may enhance enzyme activity by stabilizing the transition state.

Pharmacological Applications

The compound has potential applications in drug development due to its structural characteristics:

- Anti-inflammatory Properties : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory effects.

- Anticancer Activity : Its ability to modulate specific signaling pathways positions it as a candidate for anticancer drug development.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct differences in biological activity:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Fluoro-2-methylaniline | C7H8FN | Lacks methoxy group |

| 4-Fluoro-2-methoxyaniline | C8H10FNO | Lacks methyl group |

| 4-Fluoro-2-methoxy-5-nitroaniline | C9H10FNO2 | Intermediate in synthesis |

The presence of both methoxy and methyl groups in this compound enhances its reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.